9-Amino-10-methylacridinium iodide
Description
Properties
CAS No. |
36141-84-1 |
|---|---|
Molecular Formula |
C14H13IN2 |
Molecular Weight |
336.17 g/mol |
IUPAC Name |
10-methylacridin-10-ium-9-amine;iodide |
InChI |
InChI=1S/C14H12N2.HI/c1-16-12-8-4-2-6-10(12)14(15)11-7-3-5-9-13(11)16;/h2-9,15H,1H3;1H |
InChI Key |
NYNVVTBEOOINHQ-UHFFFAOYSA-N |
SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)N.[I-] |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)N.[I-] |
Other CAS No. |
36141-84-1 |
Related CAS |
951-01-9 (Parent) |
Synonyms |
10-methyl-9-aminoacridine 9-amino-10-methylacridinium 9-amino-10-methylacridinium bromide 9-amino-10-methylacridinium chloride 9-amino-10-methylacridinium hydroiodide 9-amino-10-methylacridinium iodide 9-amino-10-methylacridinium nitrate |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
9-Amino-10-methylacridinium iodide (C14H13IN2) features an acridine backbone with an amino group at the 9-position and a methyl group at the 10-position. Its structure allows for various interactions with other molecules, making it a versatile compound in chemical reactions and biological systems .
Photochemical Applications
One of the prominent applications of this compound is as a photo-redox catalyst . It has been utilized in various photochemical reactions due to its ability to absorb light and facilitate electron transfer processes.
- Catalytic Reactions : The compound has been shown to catalyze reactions such as the addition of acids and alcohols to alkenes, hydroamination of alkenes, and selective oxidation reactions. These processes are essential for synthesizing complex organic molecules .
- Electrochemical Studies : Research indicates that this compound can undergo electrochemical oxidation at controlled potentials, enhancing the efficiency of synthetic pathways while reducing waste from reagents .
The biological implications of this compound are significant, particularly in pharmacology and medicinal chemistry.
- Anticancer Properties : Studies have indicated that acridine derivatives, including this compound, exhibit anticancer activity against various cell lines. For instance, compounds derived from acridines have shown efficacy against cervical cancer (HeLa) and lung cancer (A-549) cells, with specific IC50 values indicating their potency .
- Antimicrobial Activity : The compound's derivatives have demonstrated antibacterial properties against several strains, including Escherichia coli and Salmonella pullorum. This suggests potential applications in developing new antimicrobial agents .
Material Science Applications
The structural characteristics of this compound also lend themselves to applications in material science.
- Formation of Complexes : The compound can form complexes with iodine, resulting in the creation of 9-amino-10-methylacridinium triiodide. These complexes exhibit unique properties that can be exploited in various applications, including sensors and electronic devices .
- Stability Studies : Research into the stability and crystallography of these complexes has provided insights into their potential use in advanced materials for electronic or photonic applications .
Case Study 1: Photocatalytic Efficiency
A study examining the photocatalytic efficiency of this compound demonstrated its effectiveness in facilitating the conversion of organic substrates under light irradiation. The results showed significant improvements in reaction rates compared to traditional catalysts.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with derivatives of this compound revealed a dose-dependent response, with IC50 values indicating strong anticancer activity. This positions the compound as a candidate for further development in cancer therapeutics.
Summary Table of Applications
| Application Area | Specific Use Cases | Remarks |
|---|---|---|
| Photochemistry | Catalysis in organic reactions | Efficient electron transfer processes |
| Biological Activity | Anticancer and antimicrobial properties | Potential for drug development |
| Material Science | Formation of stable complexes with iodine | Applications in sensors and electronics |
Comparison with Similar Compounds
Comparison with Similar Acridinium Derivatives
Structural and Functional Group Variations
10-Methyl-9-Phenylacridinium Iodide
- Structure: Differs by a phenyl group at the 9-position instead of an amino group.
- Properties: The bulky phenyl substituent reduces hydrogen-bonding capability compared to the amino group, impacting crystal packing and intermolecular interactions. This compound exhibits weaker chemiluminescence due to steric hindrance limiting oxidation efficiency .
- Applications : Primarily studied for its photophysical properties rather than biological activity .
9-Amino-10-Methylacridinium Bromide
- Structure : Identical to the target compound but with a bromide counterion instead of iodide.
- Properties : The smaller bromide ion increases solubility in polar solvents compared to the iodide salt. However, the iodide form shows enhanced stability in aqueous environments due to lower hydration energy. Both salts exhibit similar DNA intercalation efficiency, but the iodide derivative has a higher molar extinction coefficient in UV-Vis spectra .
3,6-Dimethoxy-9-Chloro-10-Methylacridinium Chloride
- Structure : Features methoxy groups at the 3- and 6-positions and a chloro substituent at the 9-position.
- Properties: The electron-donating methoxy groups enhance fluorescence quantum yield but reduce intercalation affinity due to steric and electronic effects. The chloro group facilitates nucleophilic substitution, making this compound a precursor for synthesizing 9-amino derivatives .
Chemiluminescence and Reactivity
- 9-Benzyl-10-Methylacridinium Iodide: Air oxidation generates visible chemiluminescence, attributed to the formation of an excited-state intermediate upon benzyl group elimination. In contrast, 9-amino-10-methylacridinium iodide shows weaker emission due to the amino group stabilizing the ground state .
- Quaternary Acridinium Salts (e.g., 10-Carboxymethylacridinium): These derivatives exhibit intense chemiluminescence in basic conditions, driven by electron-withdrawing groups that facilitate oxidation. The amino group in this compound moderates this effect, resulting in intermediate emission intensity .
Crystallographic and Supramolecular Properties
- 9-Aminoacridinium 4-Aminobenzoate Dihydrate: Co-crystals with 4-aminobenzoate anions exhibit extensive hydrogen-bonding networks (N–H⋯O and O–H⋯O) and π-π stacking (centroid distances: 3.63–3.84 Å). In contrast, this compound forms simpler ionic lattices due to the absence of complementary hydrogen-bond donors in the iodide counterion .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Counterion | λmax (nm) | Chemiluminescence Intensity | DNA Intercalation Efficiency |
|---|---|---|---|---|
| This compound | I⁻ | 360, 450 | Moderate | High |
| 9-Amino-10-methylacridinium bromide | Br⁻ | 358, 448 | Moderate | High |
| 10-Methyl-9-phenylacridinium iodide | I⁻ | 370, 480 | Low | Low |
| 9-Aminoacridine hydrochloride | Cl⁻ | 355, 440 | High | Very High |
Preparation Methods
Quaternization of Acridine Derivatives
The formation of the acridinium core begins with N-methylation of acridone (C₁₃H₉NO). Reacting acridone with methyl iodide in anhydrous acetonitrile at 80°C for 12 hours under nitrogen yields 10-methylacridinium iodide. Key parameters:
Regioselective Chlorination at the 9-Position
Chlorination employs phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C for 4 hours, converting 10-methylacridinium iodide to 9-chloro-10-methylacridinium chloride. The reaction mechanism proceeds via electrophilic aromatic substitution, favored by the electron-deficient acridinium core.
Introduction of the Amino Group
9-Chloro-10-methylacridinium chloride undergoes ammonolysis with aqueous ammonium hydroxide (28% w/w) at 60°C for 6 hours. Nucleophilic aromatic substitution replaces chloride with an amino group, facilitated by the acridinium ion’s positive charge.
Anion Exchange to Iodide
Metathesis with potassium iodide in ethanol-water (3:1) at room temperature for 2 hours converts the chloride salt to the target iodide.
Optimization Strategies
Solvent Systems for Alkylation
Comparative studies show acetonitrile outperforms THF or DMF in quaternization, minimizing byproducts like N,N-dimethylacridinium salts . Polar aprotic solvents stabilize the transition state, accelerating methyl iodide’s nucleophilic attack.
Catalytic Enhancements in Chlorination
Adding 1 mol% iodine as a catalyst reduces PCl₅ usage by 40%, lowering costs and improving atom economy. Iodine activates PCl₅ via intermediate ICl formation, enhancing electrophilicity.
Purification Protocols
-
Recrystallization : Ethanol-water (4:1) yields >99% pure product.
-
Chromatography : Silica gel with ethyl acetate/methanol (9:1) removes residual amines.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar acridinium core with N⁺-CH₃ bond length of 1.48 Å and C9-NH₂ bond angle of 120.5°.
Industrial and Environmental Considerations
Scale-Up Challenges
Q & A
Q. What are the optimal synthesis methods for 9-amino-10-methylacridinium iodide, and how can byproduct formation be minimized?
The compound is typically synthesized via nucleophilic substitution of 10-methylacridinium iodide with amines. For example, reacting 10-methylacridinium iodide with ammonia under controlled pressure and temperature (e.g., 40–50 min stirring in ethanol with KOH at room temperature) yields the 9-amino derivative . To minimize byproducts like unreacted intermediates, recrystallization from aqueous ethanol or chloroform is recommended . Ensure stoichiometric excess of the amine and monitor reaction progress via TLC or HPLC to optimize purity.
Q. How can the structural integrity of this compound be validated post-synthesis?
Use X-ray crystallography to confirm the planar acridinium core and substituent positions, as demonstrated for related acridinium salts (e.g., bond angles of 117.71°–122.06° in the aromatic system) . Complementary techniques include NMR (e.g., δ ~119–121 ppm for aromatic protons) and mass spectrometry to verify molecular weight . For purity assessment, employ HPLC with UV detection at 254 nm, referencing retention times against standards .
Q. What are the primary applications of this compound in analytical chemistry?
It serves as a fluorescent derivatizing agent for amino acids in HPLC, enhancing detection sensitivity via pre-column labeling. The acridinium moiety reacts with primary amines under mild alkaline conditions (pH 8–9), forming stable adducts detectable at excitation/emission wavelengths of 360/420 nm . Optimize derivatization by controlling reaction time (30–60 min) and temperature (25–37°C) to avoid over-labeling .
Advanced Research Questions
Q. How does this compound compare to other acridinium derivatives in photoredox catalysis?
Its redox potential (~+2.0 V vs. SCE) and excited-state lifetime (>50 ns) make it effective for oxidative transformations, outperforming N-methylacridinium-9-cyanide in reactions requiring strong oxidants (e.g., C–H functionalization) . However, its solubility in polar solvents (e.g., acetonitrile) limits use in non-polar media. To enhance catalytic efficiency, modify the 9-amino group with electron-donating substituents (e.g., methoxy groups), which stabilize the radical cation intermediate .
Q. What strategies resolve contradictions in reported synthesis yields for 9-amino derivatives?
Discrepancies often arise from competing pathways (e.g., hydrolysis of 9-chloroacridinium intermediates). To suppress hydrolysis, use anhydrous solvents (e.g., dry ethanol) and inert atmospheres . For ammonia-based routes, elevated pressure (2–3 atm) and copper catalysts improve amine incorporation . Validate reaction completeness via quantitative ¹H NMR or IR spectroscopy (disappearance of C–Cl stretches at ~750 cm⁻¹) .
Q. How can derivatives of this compound be designed to improve stability in aqueous environments?
Introduce hydrophobic substituents at the 3- or 6-positions (e.g., methyl or phenyl groups) to reduce water solubility. For example, 3,6-dimethoxy-10-methylacridinium chloride derivatives exhibit enhanced stability in pH 7–9 buffers due to steric shielding of the amino group . Assess stability via accelerated degradation studies (e.g., 72 hr at 40°C in PBS) with HPLC monitoring .
Q. What methodologies validate the compound’s role in chemiluminescent assays?
Use luminol-based assays to quantify chemiluminescence intensity. Under alkaline conditions (pH 10–12), this compound reacts with H₂O₂, emitting light at 430 nm. Compare signal-to-noise ratios against controls (e.g., N-methylacridinium-9-phenyl esters) and optimize peroxide concentration (0.1–1.0 mM) to avoid quenching . For immunoassays, conjugate the compound to antibodies via NHS-ester chemistry and validate using spike-recovery experiments (85–115% recovery acceptable) .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions and real-time monitoring to minimize byproducts .
- Analytical Validation : Cross-reference structural data with crystallographic databases (e.g., CCDC) .
- Safety : Store in amber vials at 4°C under inert gas to prevent photodegradation and hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
